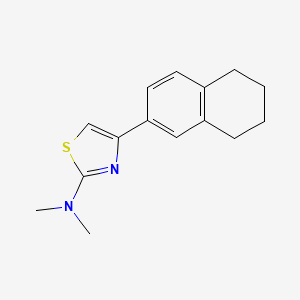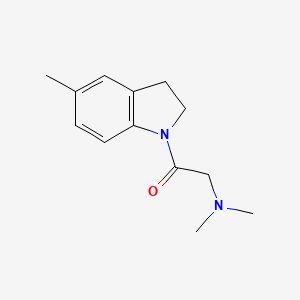
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one, also known as CP-673451, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound has been shown to inhibit the activity of a specific protein kinase, which is overexpressed in many cancer cells.
Mecanismo De Acción
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one inhibits the activity of AKT by binding to the ATP-binding site of the protein kinase. This prevents the phosphorylation of downstream targets of AKT, which are involved in cell proliferation and survival. By inhibiting the activity of AKT, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on AKT activity, with little or no effect on other protein kinases. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one is its selectivity for AKT, which makes it a useful tool for studying the role of this protein kinase in cancer. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one. One direction is to develop more potent analogs of this compound that can be used in clinical trials. Another direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the role of AKT in other diseases, such as diabetes and neurological disorders, could also be investigated using this compound as a tool.
Métodos De Síntesis
The synthesis of 3-Cyclopropyl-2-methylsulfanylquinazolin-4-one involves several steps, starting with the reaction of 2-amino-5-cyclopropyl-7-methylthioquinazoline with ethyl chloroacetate to form 7-methylthio-2-(2-oxoethylamino)-5-cyclopropylquinazoline. This intermediate is then reacted with 2-chloro-4-nitrophenylhydrazine to form the corresponding hydrazone, which is reduced with sodium borohydride to give this compound.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-2-methylsulfanylquinazolin-4-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell proliferation and survival. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells.
Propiedades
IUPAC Name |
3-cyclopropyl-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-12-13-10-5-3-2-4-9(10)11(15)14(12)8-6-7-8/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYKHQCODWQVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7637228.png)

![5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637241.png)
![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)


![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)
![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)
![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)

